molecular formula C13H20N2O B3418562 trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine CAS No. 1260670-31-2

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Cat. No.: B3418562
CAS No.: 1260670-31-2
M. Wt: 220.31 g/mol
InChI Key: CZCYWYTZXZUBOO-OLZOCXBDSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Research

Piperidine-containing compounds are integral to the development of a wide range of therapeutic agents. smolecule.com Their derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. ijnrd.org The conformational flexibility of the piperidine ring, coupled with the ability to introduce substituents at various positions, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This adaptability makes piperidine scaffolds a cornerstone in drug discovery and development. researchgate.net The introduction of substituents allows for the creation of chiral centers, leading to stereoisomers with potentially distinct pharmacological profiles.

Stereochemical Challenges and Importance in Piperidine Chemistry

The synthesis of substituted piperidines with precise stereochemical control is a significant challenge in organic chemistry. The presence of multiple stereocenters on the piperidine ring necessitates the use of stereoselective synthetic methods to obtain the desired isomer. The spatial arrangement of substituents can profoundly influence a molecule's ability to bind to its biological target, making stereochemistry a critical factor in the design of effective drugs.

The synthesis of trans-3,4-disubstituted piperidines, such as the subject of this article, requires careful consideration of the synthetic route to ensure the desired relative stereochemistry. Common strategies often involve the stereoselective reduction of substituted pyridines or the ring-opening of epoxide precursors. nih.govarkat-usa.org For instance, the synthesis of enantiomerically pure trans-4-aminopiperidin-3-ols has been achieved through the reaction of an enantiomerically pure 3,4-epoxypiperidine with amines. arkat-usa.org This highlights the necessity of advanced synthetic methodologies to navigate the complexities of piperidine stereochemistry.

Research Context of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine within Complex Molecule Synthesis

This compound is a chiral building block that holds potential for the synthesis of more complex molecules. Its structure features a piperidine core with three distinct functional groups: a secondary amine, a primary alcohol (hydroxymethyl group), and a benzyl-protected nitrogen. The trans stereochemical relationship between the amino and hydroxymethyl groups provides a defined three-dimensional architecture.

This compound can be envisioned as a key intermediate in the synthesis of various biologically active agents. The amino and hydroxymethyl groups offer sites for further chemical modification, allowing for the attachment of other molecular fragments. The benzyl (B1604629) group serves as a common protecting group for the piperidine nitrogen, which can be removed under specific conditions to allow for further functionalization at that position. The strategic placement of these functional groups makes this compound a valuable tool for medicinal chemists and synthetic organic chemists in the construction of novel chemical entities. While specific, large-scale applications in blockbuster drugs are not prominently documented in publicly available literature, its utility as a research chemical and a building block in discovery chemistry is evident.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS Number 1177198-30-9
IUPAC Name [(3S,4S)-4-amino-1-benzylpiperidin-3-yl]methanol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,4S)-4-amino-1-benzylpiperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCYWYTZXZUBOO-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1N)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653116
Record name [(3S,4S)-4-Amino-1-benzylpiperidin-3-yl]methanol
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177198-30-9, 1260670-31-2
Record name [(3S,4S)-4-Amino-1-benzylpiperidin-3-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(3S,4S)-4-amino-1-benzylpiperidin-3-yl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Trans 4 Amino 1 Benzyl 3 Hydroxymethyl Piperidine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways and key challenges, such as stereocontrol.

The target molecule, trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (B6355638), possesses a 1,2-amino alcohol functionality on a piperidine ring, with a specific trans relationship between the substituents at the C-3 and C-4 positions. Key retrosynthetic disconnections can be envisioned as follows:

Disconnection A (C4-N Bond): A primary disconnection is the bond between the C-4 carbon and the amino group. This suggests a precursor such as a 1-benzyl-3-hydroxymethyl-piperidin-4-one . The amino group could then be introduced via reductive amination. The stereochemistry would be a critical aspect of the reduction step.

Disconnection B (C-N and C-C Ring Bonds): A more fundamental disconnection of the piperidine ring itself points towards acyclic precursors. For instance, a double reductive amination strategy would employ a 1,5-dicarbonyl compound that cyclizes with an amine (e.g., benzylamine) to form the piperidine core. chim.it

Disconnection C (Functional Group Interconversion): The trans-amino alcohol motif strongly suggests a 1-benzyl-3,4-epoxypiperidine derivative as a key intermediate. Nucleophilic ring-opening of the epoxide by an amine source would establish the desired stereochemistry in a highly controlled manner. arkat-usa.org

Disconnection D (Aromatization): Viewing the piperidine as a reduced pyridine (B92270) suggests a substituted pyridine derivative , such as 3-hydroxymethyl-4-aminopyridine, as a potential starting material. The synthesis would then involve N-benzylation followed by stereoselective hydrogenation of the pyridine ring. nih.gov

These disconnections lead to the identification of several key precursors, summarized in the table below.

Disconnection StrategyKey Precursor IdentifiedSubsequent Transformation
C4-N Bond Cleavage1-Benzyl-3-hydroxymethyl-piperidin-4-oneReductive Amination
Epoxide Ring Opening1-Benzyl-3,4-epoxypiperidine derivativeNucleophilic attack by an amine
Ring FormationAcyclic 2-(hydroxymethyl)-1,5-dicarbonyl compoundDouble Reductive Amination
DearomatizationSubstituted Pyridine DerivativeN-Benzylation and Hydrogenation

Achieving the correct trans stereochemistry between the C-3 hydroxymethyl and C-4 amino groups is the principal challenge.

Substrate Control: When starting from a chiral, non-racemic precursor, the existing stereocenters can direct the stereochemical outcome of subsequent reactions. For example, using an enantiomerically pure starting material derived from the chiral pool can set the absolute stereochemistry of the final product.

Reagent Control: The use of chiral reagents or catalysts can induce stereoselectivity. For instance, asymmetric hydrogenation of a tetrahydropyridine (B1245486) intermediate using a chiral catalyst could establish the desired stereocenters. rsc.orgnih.gov

Diastereoselective Control: In the ring-opening of a cyclic intermediate like an epoxide, the reaction mechanism dictates the stereochemical outcome. The SN2 attack of a nucleophile on an epoxide forces the nucleophile to approach from the side opposite the C-O bond, resulting in a trans configuration of the two functional groups (the Fürst-Plattner rule). rsc.org This is a powerful strategy for ensuring the desired trans relationship. Similarly, the reduction of a piperidinone precursor can be controlled to favor the thermodynamically more stable equatorial (often trans) product or the kinetic axial product depending on the choice of reducing agent and reaction conditions.

Classical Synthetic Routes to the Piperidine Core

Several classical methodologies can be adapted for the synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine.

The ring-opening of epoxides is a robust and highly stereospecific method for generating 1,2-difunctionalized compounds. mdpi.comthieme-connect.de This strategy has been successfully employed for the synthesis of related trans-4-aminopiperidin-3-ols. arkat-usa.orgresearchgate.net

The synthesis would commence with a suitable N-benzyl protected piperidine precursor which is converted into a 1-benzyl-3,4-epoxypiperidine. The key step is the regioselective SN2 ring-opening of this epoxide. youtube.comlibretexts.org An amine nucleophile, such as benzylamine (B48309) or a protected ammonia (B1221849) equivalent like sodium azide (B81097), attacks the C-4 position. This attack occurs from the face opposite to the epoxide oxygen, leading exclusively to the trans product. Subsequent functional group manipulations, such as reduction of the azide to an amine, would yield the target structure. The use of lithium perchlorate (B79767) (LiClO₄) has been reported to facilitate such ring-opening reactions. arkat-usa.orgresearchgate.net

A plausible synthetic sequence is outlined below:

StepReactionKey ReagentsIntermediate/ProductStereochemical Outcome
1Epoxidationm-CPBA or other epoxidizing agents1-Benzyl-3,4-epoxypiperidine derivativeCreates the epoxide ring
2Nucleophilic Ring-OpeningNaN₃, LiClO₄ in CH₃CNtrans-4-Azido-1-benzyl-piperidin-3-ol derivativeSN2 attack establishes trans stereochemistry
3Functional Group ConversionH₂, Pd/C or LiAlH₄trans-4-Amino-1-benzyl-piperidin-3-ol derivativeReduction of azide to amine
4C3-Substituent Manipulation(Not detailed)This compoundConversion of C3-OH to C3-CH₂OH

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of amines, including piperidines. researchgate.nettandfonline.com This strategy can be applied in two main ways: for the initial formation of the piperidine ring or for the introduction of the C-4 amino group onto a pre-existing piperidinone.

One approach involves the intramolecular double reductive amination of an acyclic dialdehyde (B1249045) or keto-aldehyde with benzylamine. chim.it The stereochemical outcome of the substituents on the newly formed ring would depend on the stereochemistry of the starting dicarbonyl compound and the conditions of the cyclization and reduction.

A more direct route to the target molecule involves the reductive amination of a 1-benzyl-3-(hydroxymethyl)piperidin-4-one intermediate. This ketone can be reacted with an ammonia source (e.g., ammonium (B1175870) acetate) or a protected amine, followed by reduction of the resulting imine or enamine. The choice of reducing agent is crucial for stereocontrol. Bulky reducing agents (e.g., L-Selectride®) tend to attack from the less hindered face, often leading to axial attack and an equatorial alcohol (or amine). Conversely, smaller reducing agents like sodium borohydride (B1222165) may show different selectivity. Thermodynamic equilibration can also be used to favor the more stable trans product.

StepStarting MaterialReagentsProductKey Consideration
11-Benzyl-3-(hydroxymethyl)piperidin-4-one1. NH₄OAc or NH₂OH·HCl2. NaBH₃CN or H₂/CatalystThis compoundStereoselective reduction of the iminium intermediate to favor the trans isomer.

Pyridine and its derivatives are common, inexpensive starting materials for the synthesis of piperidines. nih.govorganic-chemistry.org The dearomatization of the pyridine ring via hydrogenation is a key transformation. researchgate.net

A potential route starts with a 3-substituted pyridine, for example, nicotinic acid or methyl nicotinate. The synthesis would involve the following key transformations:

N-Benzylation: Quaternization of the pyridine nitrogen with benzyl (B1604629) bromide to activate the ring towards reduction.

Reduction: The pyridinium (B92312) salt is then reduced. Complete hydrogenation, often using catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure, yields the piperidine ring. nih.gov This reduction typically results in a cis relationship between substituents added during the process, so careful planning is needed.

Functionalization: Alternatively, partial reduction can yield a tetrahydropyridine intermediate. This intermediate can then be subjected to stereoselective functionalization across the remaining double bond. For instance, an asymmetric epoxidation followed by ring-opening (as in 2.2.1) or an asymmetric dihydroxylation followed by conversion of one hydroxyl group to an amine could install the desired trans-amino alcohol functionality. A rhodium-catalyzed asymmetric reductive Heck reaction is another advanced method for functionalizing dihydropyridine (B1217469) intermediates. nih.gov

StepDescriptionTypical ReagentsProduct
1Starting Material3-Pyridinecarboxaldehyde-
2N-BenzylationBenzyl bromide1-Benzyl-3-formylpyridinium bromide
3Partial Reduction & Functionalization1. NaBH₄2. Asymmetric epoxidation3. Amine ring-opening1,2,5,6-Tetrahydropyridine followed by conversion to the target molecule
4Full Reduction & Functionalization1. H₂, PtO₂2. Oxidation at C43. Reductive Amination1-Benzyl-3-hydroxymethylpiperidine followed by conversion to the target molecule

Stereoselective Synthesis of the trans-Diastereomer

The precise spatial arrangement of the amino and hydroxymethyl groups on the piperidine ring is crucial for the compound's intended applications. Achieving the desired trans configuration requires sophisticated stereoselective synthetic methods.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are instrumental in diastereoselective synthesis, temporarily imparting chirality to a prochiral substrate to direct the formation of a specific stereoisomer. In the context of piperidine synthesis, chiral auxiliaries can be incorporated into the precursor molecules to influence the stereochemical outcome of key bond-forming reactions.

One notable strategy involves the use of (S)-methylbenzylamine as a chiral auxiliary to synthesize chiral 4-substituted and trans-3,4-disubstituted 2-piperidinones from 3-substituted glutaric anhydrides. Subsequent alkylation or acylation at the α-carbon of the resulting chiral 4-aryl-2-piperidinone proceeds with high diastereoselectivity, favoring the trans product. The final step involves the reduction of the 2-piperidinone to the corresponding piperidine. While this method has been successfully applied to the synthesis of compounds like paroxetine, it provides a foundational approach that can be adapted for the synthesis of the target molecule.

PrecursorChiral AuxiliaryKey ReactionDiastereomeric Excess (d.e.)
3-Arylglutaric anhydride(S)-methylbenzylamineAcylation/Alkylation>99%

This interactive data table provides a summary of a chiral auxiliary-mediated approach to trans-3,4-disubstituted piperidines.

Asymmetric Catalysis in Piperidine Ring Construction

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of trans-3,4-disubstituted piperidines, several catalytic strategies have been explored.

A relevant example is the Rh(I)-catalyzed asymmetric hydrogenation of a tetrahydropyridine precursor. This method was evaluated for the synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, a close analog of the target compound. While the specific catalyst, ligands, and reaction conditions would need to be optimized for the hydroxymethyl group, this approach demonstrates the potential of asymmetric hydrogenation to establish the desired stereocenters. The success of such a reaction is highly dependent on the choice of the chiral phosphine (B1218219) ligand, which coordinates to the metal center and directs the hydrogenation to one face of the substrate.

Catalyst SystemSubstrate TypeStereoselectivity
Rh(I) with chiral phosphine ligandsTetrahydropyridinesHigh (enantiomeric excess often >90%)

This interactive data table summarizes the potential of asymmetric catalysis in piperidine synthesis.

Diastereoselective Transformations of Chiral Precursors

Utilizing a starting material that is already chiral, often derived from the "chiral pool" of natural products, is a powerful strategy to control the stereochemistry of the final product. For the synthesis of this compound, a plausible chiral precursor is 2-deoxy-D-ribose.

One synthetic approach involves the transformation of 2-deoxy-D-ribose into a key piperidine intermediate. This multi-step process would leverage the existing stereocenters of the sugar to establish the correct relative and absolute stereochemistry of the amino and hydroxymethyl groups on the piperidine ring. Although this strategy can be lengthy, it offers excellent control over the stereochemical outcome. The synthesis of the related compound, (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, has been explored using this strategy, highlighting its feasibility.

Novel and Efficient Synthetic Protocols

Beyond traditional stereoselective methods, the development of more sustainable and scalable synthetic routes is a key area of research. Green chemistry principles and flow chemistry applications are at the forefront of these efforts.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes using less hazardous solvents, minimizing waste, and improving energy efficiency. For the synthesis of piperidine derivatives, a "green" approach could involve a one-pot reaction that combines multiple steps, thereby reducing the need for intermediate purification and minimizing solvent usage.

Several key metrics are used to evaluate the "greenness" of a synthetic route:

Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.

Process Mass Intensity (PMI): The ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the active pharmaceutical ingredient (API) produced.

E-Factor: The mass ratio of waste to the desired product.

An efficient green chemistry approach to N-substituted piperidones, precursors to piperidines, has been developed that presents significant advantages over classical methods like the Dieckman condensation. organic-chemistry.org Such approaches often focus on catalytic reactions in environmentally benign solvents.

Green Chemistry MetricDescriptionIdeal Value
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%
Process Mass Intensity (PMI)Total mass in (kg) / Mass of product in (kg)Low
E-FactorTotal waste in (kg) / Mass of product in (kg)Low

This interactive data table outlines key green chemistry metrics relevant to synthesis optimization.

Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of pharmaceutical compounds, including improved safety, better heat and mass transfer, and easier scalability.

For the synthesis of chiral piperidines, a practical continuous flow protocol has been developed using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. This method can produce various functionalized piperidines in high yields and with excellent diastereoselectivity in a matter of minutes. organic-chemistry.orgacs.orgacs.orgnih.gov The scalability of this process is a significant advantage for producing larger quantities of the target compound. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to traditional batch processes.

ParameterAdvantage in Flow Chemistry
Heat Transfer Superior heat exchange due to high surface-area-to-volume ratio.
Mass Transfer Efficient mixing, leading to faster reaction rates.
Safety Smaller reaction volumes minimize risks associated with hazardous reagents or exothermic reactions.
Scalability Production can be increased by running the system for longer or by "numbering up" (running multiple reactors in parallel).

This interactive data table highlights the advantages of flow chemistry for chemical synthesis.

Photochemical or Electrochemical Routes

A comprehensive review of scientific literature reveals a notable absence of established photochemical or electrochemical methods specifically designed for the synthesis of this compound. While these modern synthetic strategies offer green and sustainable alternatives to traditional chemical methods, their application to this particular substituted piperidine has not been reported.

Photochemical synthesis, which utilizes light energy to drive chemical reactions, has been successfully employed for the functionalization of various piperidine scaffolds. nih.govfigshare.com These methods, often involving photoredox catalysis, can facilitate complex transformations such as C–H arylation and epimerization on the piperidine ring. nih.govescholarship.org Conceptually, a photochemical approach could be envisioned for the late-stage functionalization of a pre-existing piperidine core to introduce the required substituents, but a direct, de novo synthesis of this compound via a photochemical route has not been documented.

Similarly, electrochemical synthesis, which employs electrical current to initiate reactions, represents a powerful tool in organic chemistry. nih.govbeilstein-journals.org Electrochemical methods have been developed for the synthesis of piperidine derivatives, for instance, through the electroreductive cyclization of imines with dihaloalkanes. nih.govbeilstein-journals.orgresearchgate.net Anodic oxidation has also been used to functionalize piperidine rings. soton.ac.uk In principle, an electrochemical strategy could be developed for the construction of the substituted piperidine ring system of the target molecule. However, no such specific application or detailed research findings for the synthesis of this compound have been published.

Due to the lack of specific research findings for photochemical or electrochemical routes to this compound, no data on reaction conditions, yields, or other relevant parameters are available. Consequently, a data table for this section cannot be provided. Further research and development would be necessary to explore the feasibility of applying these advanced synthetic techniques to the production of this specific compound.

Advanced Analytical Methodologies for Structural and Stereochemical Elucidation

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable tools for probing the molecular architecture of organic compounds. By examining the interaction of molecules with electromagnetic radiation, detailed information regarding their functional groups, connectivity, and stereochemistry can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for elucidating the precise structure and stereochemistry of organic molecules in solution. For trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (B6355638), both ¹H and ¹³C NMR are crucial for confirming the constitution and, critically, the trans relative stereochemistry of the substituents on the piperidine ring.

The stereochemical assignment is primarily achieved through the analysis of proton-proton coupling constants (J-values). In a chair conformation, which is the most stable conformation for a piperidine ring, the dihedral angle between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons is distinct. These differences are reflected in the magnitude of the vicinal coupling constants. For the trans configuration of the 4-amino and 3-hydroxymethyl groups, the proton at C4 (methine proton) and the proton at C3 (methine proton) are expected to be in a diaxial relationship in one of the chair conformations. This arrangement typically results in a large coupling constant, generally in the range of 8-13 Hz. Conversely, a cis configuration would lead to an axial-equatorial or equatorial-axial relationship, resulting in a much smaller coupling constant (typically 2-5 Hz).

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further confirmation of the stereochemical assignment. COSY experiments establish the connectivity between protons, helping to assign the signals of the piperidine ring protons. NOESY experiments reveal through-space interactions between protons that are in close proximity. For a trans diaxial arrangement of the C3 and C4 substituents, a strong NOE correlation would be expected between the axial protons at C3 and C5, and between the axial proton at C4 and the axial protons at C2 and C6.

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The chemical shifts of the piperidine ring carbons are sensitive to the orientation of the substituents. For instance, an axial substituent will cause a shielding (upfield shift) of the carbon to which it is attached and the gamma-gauche carbons, a phenomenon known as the gamma-gauche effect. By comparing the observed chemical shifts with those of known cis and trans isomers or with theoretically predicted values, the stereochemistry can be further corroborated.

Table 1: Representative ¹H and ¹³C NMR Data for a trans-4-Amino-3-substituted-1-benzylpiperidine Scaffold

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzyl-CH₂~3.5~63
Phenyl-CH7.2-7.4127-129
Piperidine-H2ax~2.0~53
Piperidine-H2eq~2.9
Piperidine-H3~3.0-3.2~45-50
Piperidine-H4~2.6-2.8~50-55
Piperidine-H5ax~1.5~25-30
Piperidine-H5eq~1.8
Piperidine-H6ax~2.0~53
Piperidine-H6eq~2.9
Hydroxymethyl-CH₂~3.4-3.6~60-65

Note: These are approximate chemical shift ranges and can vary depending on the solvent and specific substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

In the IR spectrum of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, characteristic absorption bands are expected. The O-H stretching vibration of the hydroxymethyl group will appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group will manifest as two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic benzyl (B1604629) group are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring and the benzyl methylene (B1212753) group appear just below 3000 cm⁻¹. The N-H bending vibration of the amino group is expected around 1590-1650 cm⁻¹. The C-N stretching vibrations of the aliphatic amine and the C-O stretching of the primary alcohol will be present in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy, which relies on the inelastic scattering of light, is particularly useful for identifying non-polar bonds. For this molecule, the symmetric stretching vibrations of the aromatic ring of the benzyl group would give rise to strong Raman signals. The C-C stretching vibrations of the piperidine ring would also be observable.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3200-3600 (broad)
Primary Amine (N-H)Stretching3300-3500 (two bands)
Primary Amine (N-H)Bending (Scissoring)1590-1650
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
C-O (Alcohol)Stretching1000-1260
C-N (Amine)Stretching1020-1250

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally established. For this compound (C₁₃H₂₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value, typically with an error of less than 5 ppm.

In addition to molecular formula determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. This provides valuable structural information. The fragmentation of N-benzylpiperidine derivatives is often characterized by the facile cleavage of the benzylic C-N bond. A common fragmentation pathway involves the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very stable carbocation. Another characteristic fragmentation is the alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of the benzyl group and the formation of a piperidinium (B107235) ion. The presence of the amino and hydroxymethyl groups will also influence the fragmentation pattern, potentially leading to the loss of water (H₂O) or ammonia (B1221849) (NH₃). nih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
221.1648[M+H]⁺Protonated molecule
203.1543[M+H - H₂O]⁺Loss of water from the hydroxymethyl group
204.1492[M+H - NH₃]⁺Loss of ammonia from the amino group
91.0542[C₇H₇]⁺Formation of the tropylium ion
130.1124[M - C₇H₇]⁺Loss of the benzyl group

Crystallographic Analysis for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, crystallographic analysis, specifically Single-Crystal X-ray Diffraction, is the gold standard for determining the absolute configuration of a chiral molecule.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) provides an unambiguous three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters. researchgate.net To perform this analysis, a suitable single crystal of the compound or a derivative must be grown. The diffraction pattern of X-rays passing through the crystal is collected and analyzed to generate a model of the crystal lattice and the arrangement of atoms within the unit cell.

For this compound, an SCXRD analysis would definitively confirm the trans relationship between the amino and hydroxymethyl groups. researchgate.net Furthermore, if the compound is enantiomerically pure, the absolute configuration of the stereocenters at C3 and C4 can be determined using anomalous dispersion effects, typically by referencing the known configuration of a heavy atom within the crystal structure or by using Flack parameter analysis. The crystal structure would also reveal the preferred conformation of the piperidine ring (likely a chair) and the orientation of the benzyl, amino, and hydroxymethyl substituents. researchgate.net Intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing, can also be elucidated.

Table 4: Representative Crystallographic Data for a Substituted Piperidine Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1354.3
Z4

Note: This is example data and will vary for the specific compound.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities, including stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with a buffer and an ion-pairing agent) and an organic solvent like acetonitrile (B52724) or methanol, can be developed to separate this compound from any starting materials, byproducts, or degradation products. The purity is typically determined by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram.

For the separation of stereoisomers, chiral chromatography is required. Chiral stationary phases (CSPs) containing a chiral selector are used to differentiate between enantiomers. For the separation of the enantiomers of this compound, a polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivatives) could be effective. researchgate.net The choice of mobile phase (normal-phase or reversed-phase) and any additives is critical for achieving optimal separation.

Gas Chromatography (GC) can also be used for purity assessment, particularly for volatile compounds or after derivatization to increase volatility. A capillary column with a suitable stationary phase can separate the compound from impurities based on their boiling points and interactions with the stationary phase. For chiral separations by GC, a chiral stationary phase is necessary.

Table 5: Illustrative HPLC Method Parameters for Isomeric Purity

Parameter Condition
Column Chiral Stationary Phase (e.g., Chiralcel OD-H)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The presence of multiple chiral centers in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful techniques for determining enantiomeric excess (e.e.).

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability. In the analysis of analogous 4-amino-piperidine derivatives, cellulose-based Chiralcel OD-H and amylose-based Chiralpak AD columns have been effectively utilized in the normal phase mode. The mobile phase composition, typically a mixture of n-hexane and an alcohol like isopropanol, is a critical parameter that is optimized to achieve baseline separation of the enantiomers. researchgate.net

While direct analysis of the primary amine in this compound is possible, derivatization can significantly enhance chromatographic performance and detection sensitivity. google.com Reagents such as benzoyl chloride can be used to convert the amino group into an amide. google.com This derivatization not only improves the peak shape and resolution but also introduces a chromophore, enhancing detectability by UV detectors. google.com

A hypothetical HPLC method for the enantiomeric excess determination of a derivatized analogue of this compound is presented below.

Table 1: Illustrative HPLC Parameters for Chiral Separation of a Derivatized Piperidine Analog

ParameterCondition
Chromatographic Column Chiralpak AD-H (amylose-based)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Outcome Baseline separation of the two enantiomers

Gas chromatography can also be employed for chiral separations, often after derivatization to increase the volatility of the analyte. While less common than HPLC for this class of compounds, GC can offer high resolution and sensitivity.

Development of Advanced Chromatographic Techniques for Trace Analysis

The detection and quantification of trace-level impurities in pharmaceutical compounds are critical for quality control. Advanced chromatographic techniques are continuously being developed to meet the stringent requirements of regulatory agencies. For this compound, this involves methods that can detect not only process-related impurities but also potential degradants.

High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for trace analysis. Its high sensitivity and selectivity allow for the detection and identification of impurities at levels that are not achievable with UV detection alone. High-resolution mass spectrometry (HRMS), such as that performed on an Orbi-trap instrument, can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. rsc.org

Method development in trace analysis focuses on optimizing sample preparation, chromatographic conditions, and mass spectrometric parameters to achieve the lowest possible limits of detection (LOD) and quantification (LOQ). For this compound, this would involve a systematic approach to select the appropriate column chemistry (e.g., C18 for reversed-phase chromatography), mobile phase composition, and gradient elution program to resolve the main component from all potential trace impurities.

The stability of the derivatized product is also a crucial factor, as stable derivatives ensure reproducible and accurate quantification over time. google.com The use of derivatization to enhance the UV absorbance is a common strategy to improve the sensitivity for trace-level quantification using standard HPLC-UV systems. google.com

Table 2: Comparison of Analytical Techniques for Trace Analysis

TechniquePrincipleAdvantages for Trace Analysis
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, widely available, good for known impurities with chromophores.
LC-MS Separation by HPLC, detection by mass-to-charge ratio.High sensitivity and selectivity, capable of identifying unknown impurities.
LC-HRMS Separation by HPLC, detection by high-resolution mass analysis.Provides accurate mass for elemental composition determination of unknowns.

Computational and Theoretical Studies on Trans 4 Amino 1 Benzyl 3 Hydroxymethyl Piperidine

Conformational Analysis and Energy Landscapes of the Piperidine (B6355638) Ring

The six-membered piperidine ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain. For a substituted piperidine like trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, the substituents can occupy either axial or equatorial positions, leading to different conformers with varying energies. The conformational preference is a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions.

Computational studies on substituted piperidines have shown that the bulky N-benzyl group generally prefers an equatorial position to minimize steric clashes with the axial hydrogens on the piperidine ring. In the case of this compound, the trans configuration of the amino and hydroxymethyl groups at the C3 and C4 positions dictates their relative orientations. The most stable chair conformation would likely have the larger substituents in equatorial positions to reduce 1,3-diaxial interactions.

Illustrative Conformational Energy Profile of a Substituted Piperidine

Conformer Substituent Orientations Relative Energy (kcal/mol)
Chair 1 (Most Stable) N-Benzyl (eq), 3-CH₂OH (eq), 4-NH₂ (ax) 0.00
Chair 2 N-Benzyl (eq), 3-CH₂OH (ax), 4-NH₂ (eq) > 0.00
Twist-Boat - Higher
Boat - Highest

This table is illustrative and based on general principles of conformational analysis of substituted piperidines. The actual energy values would require specific calculations for the target molecule.

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying molecules of the size of this compound. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can be used to optimize the molecular geometry and calculate various electronic properties. acs.org

Parameters such as the distribution of Mulliken atomic charges can reveal the electrophilic and nucleophilic sites within the molecule. The nitrogen atoms of the piperidine ring and the amino group, as well as the oxygen of the hydroxymethyl group, are expected to be regions of higher electron density and thus potential sites for electrophilic attack. Conversely, the hydrogen atoms attached to these heteroatoms will be more electrophilic.

The reactivity of the molecule can be further understood by analyzing global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on related aminopyridines have shown that a smaller HOMO-LUMO energy gap is associated with higher chemical reactivity and lower kinetic stability. ijret.org

Calculated Electronic Properties of a Model Aminopiperidine Derivative (Illustrative)

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy 0.5 eV
Energy Gap (LUMO-HOMO) 7.0 eV
Dipole Moment 2.5 D

Note: These values are for a representative aminopiperidine and would differ for the specific target molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals can indicate the likely sites of reaction.

For this compound, the HOMO is likely to be localized on the nitrogen atoms, particularly the more accessible amino group, indicating that these are the primary sites for reactions with electrophiles. The LUMO, on the other hand, might be distributed over the benzyl (B1604629) group or other parts of the molecule, suggesting potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study intramolecular interactions, such as hydrogen bonding between the amino and hydroxymethyl groups, and hyperconjugative interactions that contribute to the stability of the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This approach can provide insights into the feasibility of a reaction, the role of catalysts, and the origins of stereoselectivity.

For example, in the synthesis of substituted piperidines, computational studies can be used to investigate the transition states of key bond-forming steps. A study on the reaction of piperidine with 2-ethoxy-3,5-dinitropyridine utilized DFT to analyze the reaction pathway, calculating Gibbs free energy and activation energy to determine the reaction's feasibility. researchgate.net This type of analysis could be applied to understand the synthesis or subsequent reactions of this compound.

Stereochemical Prediction and Verification through Computational Methods

The stereochemistry of this compound is a critical determinant of its properties. Computational methods can be used to predict the most stable diastereomer and to understand the factors that control stereoselectivity in its synthesis.

By calculating the relative energies of the cis and trans isomers, it is possible to predict which isomer is thermodynamically more stable. Furthermore, by modeling the transition states of the reactions leading to these isomers, the kinetic product distribution can be predicted.

Experimental techniques like NMR spectroscopy are often used to determine the stereochemistry of molecules. Computational methods can aid in this process by calculating theoretical NMR chemical shifts for different possible isomers. A good correlation between the calculated and experimental shifts can provide strong evidence for the assigned stereochemistry. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change.

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in a solvent or in the binding site of a protein. These simulations can reveal the flexibility of the piperidine ring and its substituents, as well as the nature of intermolecular interactions. For instance, MD simulations have been employed to study the conformational behavior and interactions of other piperidine derivatives. researchgate.net

Table of Compound Names

Compound Name
This compound
Piperidine

Applications in Complex Molecule Synthesis and Chemical Catalysis

As a Chiral Building Block in Asymmetric Synthesis

The intrinsic chirality of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (B6355638), particularly its enantiomerically pure forms like (3R,4R) and (3S,4S), establishes it as a crucial chiral building block. In asymmetric synthesis, such building blocks are used to construct complex molecules with specific three-dimensional arrangements, which is vital for biological activity. The trans-1,2-amino alcohol motif on the piperidine ring is a key structural feature that can direct the stereochemical outcome of subsequent reactions.

One of the key applications of this scaffold is in the synthesis of unnatural, conformationally constrained amino acids. For instance, a related structure, trans-4-aminopiperidine-3-carboxylic acid (APiC), a β-amino acid with a six-membered ring constraint, has been synthesized enantioselectively. nih.gov Such constrained amino acids are instrumental in creating β-peptides that form stable helical conformations, a significant area of research in foldamer chemistry. nih.gov The synthesis of these building blocks often starts from piperidine derivatives where the relative stereochemistry is already set, underscoring the importance of the starting material's configuration. The piperidine framework serves as a rigid scaffold to control the spatial orientation of functional groups, influencing the assembly of larger, stereochemically complex molecules. mdpi.com

Precursor in the Synthesis of Other Nitrogen-Containing Heterocycles and Scaffolds

The functional groups of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine—a primary amine and a primary alcohol—serve as versatile handles for chemical modification, allowing it to be an effective precursor for a variety of other nitrogen-containing heterocycles. nih.govchemcd.com These heterocycles are prominent scaffolds in medicinal chemistry. rsc.org

A significant application is in the synthesis of spiropiperidines, which are three-dimensional structures of increasing interest in drug discovery. nih.gov The synthesis of these complex spirocycles can be achieved by forming a new ring on the pre-existing piperidine core. nih.gov The amino and hydroxymethyl groups of the title compound can be chemically transformed and used as anchor points for intramolecular cyclization reactions to build fused or spirocyclic systems. For example, the amine could be converted into a nucleophile for an intramolecular Michael addition, or the alcohol could be oxidized to an aldehyde to participate in a Pictet-Spengler type reaction, leading to more complex heterocyclic frameworks.

The following table outlines potential synthetic transformations for creating new heterocyclic scaffolds from this precursor.

Starting Functional GroupReaction TypePotential Heterocyclic Product
Amine & HydroxymethylIntramolecular Cyclization / CondensationBicyclic Piperidines (e.g., Oxazino-piperidines)
AminePictet-Spengler Reaction (after alcohol oxidation)Fused Piperidine Systems
AmineAza-Michael AdditionSubstituted Piperidines / Azacycles

Role in the Total Synthesis of Natural Product Analogs or Synthetic Targets

The chiral piperidine skeleton is a common feature in many natural products, particularly alkaloids, and in a vast number of synthetic pharmaceutical agents. researchgate.net Enantiomerically pure trans-4-aminopiperidin-3-ols are valuable precursors for creating analogs of natural and synthetic aminohydroxylated piperidine alkaloids. arkat-usa.org

A prominent example highlighting the utility of this scaffold is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used for treating rheumatoid arthritis. A key intermediate in the synthesis of Tofacitinib is (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. nih.govgoogle.com This intermediate shares the core (3R,4R)-1-benzyl-3,4-disubstituted piperidine structure with the title compound. The synthesis of this key fragment relies on establishing the correct trans stereochemistry on the piperidine ring, followed by resolution to obtain the desired enantiomer. nih.govresearchgate.net This demonstrates the critical role of the trans-1-benzyl-aminopiperidine scaffold in constructing highly valuable and complex synthetic targets for the pharmaceutical industry. The benzyl (B1604629) group serves as a common protecting group that can be removed later in the synthetic sequence.

The table below shows key synthetic targets that utilize a similar chiral piperidine scaffold.

Synthetic Target / Analog ClassCore ScaffoldTherapeutic Area
Tofacitinib Intermediate(3R,4R)-1-benzyl-4-methyl-3-aminopiperidineAutoimmune Diseases
Iminosugar AnalogsAminohydroxylated PiperidinesAntiviral, Diabetes
Calmodulin AntagonistsPseudodistomin AnalogsAntineoplastic

Potential as a Ligand or Organocatalyst in Stereoselective Transformations

While specific examples of this compound being used directly as a catalyst are not prominent in the literature, its structural features strongly suggest significant potential in this area. arkat-usa.org The molecule contains a chiral 1,2-amino alcohol motif, which is a privileged scaffold for creating highly effective chiral ligands and organocatalysts. nih.govresearchgate.net

Chiral 1,2-amino alcohols are known to be effective bifunctional organocatalysts, capable of activating substrates through both Brønsted acid and Brønsted base interactions. They are also excellent precursors for ligands in transition-metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation and transfer hydrogenation. nih.gov The piperidine ring provides a rigid backbone, which can help in creating a well-defined chiral environment around a metal center, leading to high stereoselectivity.

The primary amine and hydroxyl group can be readily derivatized to tune the steric and electronic properties of the resulting ligand or catalyst. For example, the amine could be converted to a phosphine-amine (P,N) ligand or a diamine ligand, both of which are highly successful classes of ligands in asymmetric catalysis. mdpi.com The potential applications for ligands derived from this scaffold are summarized below.

Potential Ligand/Catalyst ClassTarget Asymmetric Transformation
Chiral Diamine DerivativesAsymmetric Hydrogenation, Michael Addition
Chiral Amino AlcoholAldol Reaction, Mannich Reaction
Chiral P,N LigandsAsymmetric Allylic Alkylation, Heck Reaction

The availability of this compound as a chiral building block opens opportunities for its use in developing new catalysts for stereoselective transformations. arkat-usa.org

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

While existing synthetic routes to trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (B6355638) and its analogs have proven effective, a significant future direction lies in the development of more sustainable and atom-economical methodologies. Green chemistry principles are increasingly guiding synthetic design, pushing for processes that minimize waste, reduce energy consumption, and utilize renewable resources.

Future research in this area will likely focus on several key strategies:

Catalytic Hydrogenation: Exploring highly efficient and selective catalytic systems for the hydrogenation of pyridine (B92270) precursors could offer a more environmentally benign alternative to stoichiometric reducing agents. nih.gov The use of earth-abundant metal catalysts would further enhance the sustainability of such processes.

Biocatalysis: The use of enzymes to perform key transformations in the synthesis could lead to highly stereoselective and environmentally friendly routes. Biocatalytic methods often operate under mild conditions and in aqueous media, significantly reducing the environmental impact.

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. nih.govnih.govorganic-chemistry.orgacs.orgorganic-chemistry.orgresearchgate.net Developing a flow-based synthesis for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine could lead to a more efficient and scalable production method.

Multicomponent Reactions: Designing one-pot, multicomponent reactions to assemble the piperidine core would significantly improve atom economy by reducing the number of synthetic steps and purification procedures.

Synthetic StrategyPotential Advantages
Catalytic Hydrogenation Reduced waste, use of greener reagents
Biocatalysis High stereoselectivity, mild reaction conditions, aqueous media
Flow Chemistry Improved safety, scalability, and potential for automation
Multicomponent Reactions Increased atom economy, reduced synthetic steps

Exploration of Novel Reactivity Patterns and Chemical Transformations

The functional group constellation of this compound—a primary amine, a primary alcohol, and a tertiary amine within a piperidine ring—offers a rich playground for exploring novel reactivity. While the individual functional groups exhibit predictable reactivity, their spatial arrangement in the trans-configuration may give rise to unique and underexplored chemical transformations.

Future investigations could focus on:

Intramolecular Cyclizations: The proximity of the amino and hydroxymethyl groups could be exploited to synthesize novel bicyclic structures through intramolecular cyclization reactions. These constrained ring systems could exhibit interesting biological activities.

Regio- and Stereoselective Functionalization: Developing new methods for the selective functionalization of the different nitrogen and oxygen atoms will be crucial for creating a diverse range of derivatives. d-nb.infonih.gov This could involve the use of advanced protecting group strategies or catalyst-controlled reactions.

Ring Expansion and Rearrangement Reactions: Investigating the behavior of this piperidine derivative under various reaction conditions could lead to the discovery of novel ring expansion or rearrangement pathways, providing access to new heterocyclic scaffolds.

Integration into Automated Synthesis Platforms

The increasing demand for large libraries of compounds for high-throughput screening in drug discovery necessitates the integration of key building blocks into automated synthesis platforms. The structure of this compound makes it an ideal candidate for such applications.

Future efforts in this domain will likely involve:

Development of Robust Synthetic Protocols: Adapting and optimizing existing synthetic routes for compatibility with automated systems, which often require robust and high-yielding reactions with simple purification procedures.

Solid-Phase Synthesis: Developing methods to attach the piperidine scaffold to a solid support would enable the rapid and efficient synthesis of large libraries of derivatives through combinatorial chemistry approaches.

Machine Learning-Assisted Synthesis: Utilizing machine learning algorithms to predict optimal reaction conditions and synthetic routes could accelerate the synthesis of new derivatives and expand the chemical space that can be explored.

Design and Synthesis of Advanced Chemical Intermediates for Diverse Applications

This compound is not just a target molecule but also a versatile starting point for the creation of more complex and functionally diverse chemical intermediates. smolecule.comresearchgate.net The strategic modification of its functional groups can lead to a wide array of molecules with applications in medicinal chemistry, materials science, and catalysis.

Future research will likely focus on designing and synthesizing intermediates such as:

Chiral Ligands for Asymmetric Catalysis: The chiral nature of the scaffold can be exploited to create novel ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govresearchgate.net

Scaffolds for Peptidomimetics: The piperidine ring can serve as a constrained scaffold to mimic peptide secondary structures, leading to the development of new therapeutic agents with improved stability and bioavailability.

Probes for Chemical Biology: The incorporation of reporter groups, such as fluorescent tags or biotin, onto the piperidine scaffold can generate valuable tools for studying biological processes.

Building Blocks for Novel Polymers: The difunctional nature of the amino and hydroxyl groups allows for its incorporation into polymers, potentially leading to new materials with unique properties.

The continued exploration of this compound holds significant promise for advancements in synthetic chemistry and beyond. By focusing on sustainable synthesis, novel reactivity, automation, and the design of advanced intermediates, the scientific community can fully unlock the potential of this valuable chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, and what reaction conditions are typically optimized?

  • Methodological Answer : The synthesis often involves benzylation and hydroxylation steps. Key methods include:

  • Intramolecular acyl transfer : Mild debenzylation conditions (e.g., HCOONH₄/Pd/C) to construct spiropiperidine scaffolds, ensuring stereochemical control .
  • Catalytic hydrogenation : Reduction of intermediates using palladium catalysts under controlled pressure and temperature to preserve the hydroxylmethyl group .
  • Piperidine-mediated cyclization : Employing piperidine as a base or catalyst in ethanol to facilitate ring closure, with yields optimized by adjusting solvent polarity and reaction time (e.g., 67–89% yields reported in analogous syntheses) .

Q. Which spectroscopic techniques are most effective for confirming the spatial configuration and purity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR , IR , and mass spectrometry is critical:

  • NMR : Assign δH chemical shifts (e.g., benzyl protons at ~3.6–3.7 ppm, hydroxylmethyl at ~4.2 ppm) and coupling constants to confirm trans-configuration and rule out cis-isomers .
  • IR : Verify hydroxyl (3200–3600 cm⁻¹) and amine (1650–1580 cm⁻¹) functional groups .
  • Elemental analysis : Validate purity (>95%) by matching experimental vs. calculated C/H/N ratios .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors.
  • Waste disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when assigning the stereochemistry of this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolve ambiguous NMR signals (e.g., overlapping diastereotopic protons) by determining crystal structures .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values for different stereoisomers .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm spatial proximity of substituents .

Q. What methodological approaches are recommended for optimizing the reaction yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst screening : Test Pd/C, Raney Ni, or PtO₂ for hydrogenation efficiency, monitoring by TLC .
  • Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to balance reactivity and solubility .
  • Temperature gradients : Perform reactions at 25–80°C to identify ideal kinetic vs. thermodynamic control .

Q. How can the biological activity of this compound be systematically assessed in receptor binding studies?

  • Methodological Answer :

  • Radioligand displacement assays : Use tritiated analogs (e.g., ³H-labeled opioids) to measure affinity for μ-opioid or σ receptors .
  • Molecular docking : Simulate interactions with receptor active sites (e.g., opioid receptor crystal structures) to predict binding modes .
  • In vitro functional assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells expressing target receptors .

Q. What role do analytical reference standards play in ensuring the accuracy of structural elucidation for this compound?

  • Methodological Answer :

  • Certified reference materials (CRMs) : Compare NMR/IR spectra with authenticated standards (e.g., Cayman Chemical’s 4-Anilino-1-Boc-piperidine) to validate batch purity .
  • Quantitative NMR (qNMR) : Use CRMs as internal standards for absolute quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.